1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
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Description
1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C13H13ClN4O2 and its molecular weight is 292.72. The purity is usually 95%.
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Biological Activity
1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Molecular Formula: C15H15ClN4O
Molecular Weight: 304.76 g/mol
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the 2-chlorophenyl group enhances lipophilicity, potentially facilitating membrane permeability and receptor binding. The 6-oxopyridazine moiety may also contribute to its pharmacological properties by participating in hydrogen bonding and π-π interactions with target proteins.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antitumor Activity: Similar compounds have shown promising antitumor effects. For example, derivatives of pyridazine have been reported to inhibit tumor cell proliferation in vitro, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Effects: Compounds containing the pyridazine ring have been evaluated for their anti-inflammatory activity. Studies indicate that they can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Contains a methyl group instead of chloro | Moderate anti-inflammatory |
Compound B | Lacks halogen functionality | Low antitumor activity |
Compound C | Trifluoromethyl group instead of chloro | Enhanced lipophilicity; higher receptor affinity |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Studies: A study on pyridazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Anti-inflammatory Studies: Research on pyridazine-based sulfonamides showed potent inhibition of COX-2 with IC50 values ranging from 0.05 to 0.14 mM, indicating strong anti-inflammatory potential.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c14-10-4-1-2-5-11(10)17-13(20)15-8-9-18-12(19)6-3-7-16-18/h1-7H,8-9H2,(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACZFTDFQSTRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C(=O)C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.